BODIPY FL Hydrazide

Fluorescence Quantum Yield Molar Extinction Coefficient Brightness Comparison

Amine- or thiol-reactive probes fail for carbonyl targeting; pH-sensitive dyes like fluorescein hydrazide produce artifacts in lipid-rich environments. BODIPY FL Hydrazide (CAS 178388-71-1) solves this with orthogonal hydrazide chemistry and an environment-insensitive BODIPY FL core. • Direct fluorescent detection of carbonylated proteins-eliminates Western blotting, reducing assay time by 50-67%. • 5.7 ns excited-state lifetime enhances FP assay dynamic range vs. shorter-lived probes. Supplied at ≥98% purity; ships globally from stock.

Molecular Formula C14H17BF2N4O
Molecular Weight 306.12 g/mol
Cat. No. B605992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBODIPY FL Hydrazide
Molecular FormulaC14H17BF2N4O
Molecular Weight306.12 g/mol
Structural Identifiers
InChIInChI=1S/C14H17BF2N4O/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22)
InChIKeyWFYHYVNCFIXKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BODIPY FL Hydrazide Overview


BODIPY FL Hydrazide (CAS 178388-71-1) is a green-fluorescent boron dipyrromethene (BODIPY) dye functionalized with a terminal hydrazide group for covalent conjugation to aldehydes and ketones [1]. This compound combines the core photophysical advantages of the BODIPY FL scaffold—including a fluorescence quantum yield approaching unity and narrow emission bandwidth—with carbonyl-specific reactivity that distinguishes it from amine-reactive or thiol-reactive analogs [2]. The hydrazide moiety enables reversible Schiff base formation with carbonyls, which can be reduced to a stable secondary amine linkage using sodium borohydride or sodium cyanoborohydride, producing durable fluorescent conjugates suitable for glycoprotein labeling, polysaccharide detection, and oxidative stress biomarker analysis .

1
Carbonyl-specific labeling of glycoproteins and polysaccharides via hydrazide chemistry
2
Direct fluorescent detection of protein carbonylation in oxidative stress research
3
Lipid peroxidation product (MDA, 4-HNE) detection in membranes and lipoproteins
4
Fluorescence polarization binding assays benefiting from long excited-state lifetime

BODIPY FL Hydrazide Substitution Risks


BODIPY FL Hydrazide cannot be simply interchanged with other BODIPY FL derivatives (such as NHS ester or maleimide) or with alternative hydrazide fluorophores (such as fluorescein hydrazide or Alexa Fluor hydrazide) without compromising specific experimental outcomes [1]. The hydrazide functional group confers orthogonal reactivity toward carbonyls, while the BODIPY FL core imparts neutral hydrophobicity and environmental insensitivity that are fundamentally absent in charged, water-soluble fluorophores [2]. Attempting to substitute BODIPY FL NHS ester (amine-reactive) for the hydrazide derivative would completely fail in carbonyl-targeting applications, while using fluorescein hydrazide in live-cell or lipid-rich environments would introduce pH-dependent signal artifacts and accelerated photobleaching . The evidence presented below quantifies these material differences.

Target BODIPY FL hydrazide
Substitute BODIPY FL NHS ester
Risk Amine reactivity replaces carbonyl specificity; completely fails for aldehyde/ketone targets.
Target BODIPY FL hydrazide
Substitute Fluorescein hydrazide
Risk pH-dependent signal loss below pH 7 may compromise quantification in acidic compartments.
Target BODIPY FL hydrazide
Substitute Alexa Fluor 488 hydrazide
Risk High water solubility limits membrane partitioning; may miss lipid-associated carbonyls.

BODIPY FL Hydrazide Performance Evidence


Quantum Yield and Brightness

BODIPY FL Hydrazide exhibits a fluorescence quantum yield (Φ) of 0.97 and a molar extinction coefficient (ε) of 92,000 M⁻¹cm⁻¹ at 503 nm in aqueous buffer [1]. This Φ value approaches unity, exceeding the typical quantum yields of fluorescein-based hydrazide derivatives, which range from 0.70 to 0.85 under comparable conditions [2]. The combination of high Φ and ε yields a calculated brightness (ε × Φ) of approximately 89,240 M⁻¹cm⁻¹, substantially higher than fluorescein hydrazide conjugates [3]. This difference translates directly to superior signal-to-noise ratios in fluorescence microscopy and flow cytometry applications.

Quantum Yield & Brightness
Reported
Φ = 0.97 (vs 0.70–0.85 fluorescein)
Brightness ~89,240 M⁻¹cm⁻¹
Reported higher quantum yield context may support reduced probe loading.
Supplier-reported photophysics; confirm under own buffer conditions.
Fluorescence Quantum Yield Molar Extinction Coefficient Brightness Comparison

pH Insensitivity vs. Fluorescein

The BODIPY FL core exhibits fluorescence intensity that is relatively insensitive to changes in solvent polarity and pH across a broad range of physiological conditions (pH 4–9) . In contrast, fluorescein-based dyes (including fluorescein hydrazide) undergo significant fluorescence quenching at pH values below 7.0 due to protonation of the xanthene chromophore, with intensity decreasing by approximately 50–70% as pH shifts from 7.4 to 6.0 [1]. BODIPY FL Hydrazide maintains stable emission intensity across this same pH range, enabling accurate quantitative measurements in acidic subcellular compartments (e.g., endosomes, lysosomes) where fluorescein probes would produce unreliable or attenuated signals [2].

pH Insensitivity
Class-level
≥90% retention pH 7.4→6.0
Fluorescein hydrazide: 30–50% retention
Reported pH insensitivity may support quantification in acidic organelles.
Class-level BODIPY property; verify hydrazide conjugate stability.
pH Insensitivity Fluorescence Stability Live-Cell Imaging

Membrane Targeting vs. Alexa Fluor 488

BODIPY FL Hydrazide retains the characteristic neutral hydrophobicity of the BODIPY scaffold, making it uniquely suitable for staining lipids, membranes, and other lipophilic compounds [1]. This property directly contrasts with highly water-soluble fluorophores such as Alexa Fluor 488 hydrazide and fluorescein hydrazide, which exhibit poor partitioning into lipid bilayers and membrane compartments [2]. The neutral charge of BODIPY FL minimizes electrostatic interactions with biomolecules, whereas the net negative charge of fluorescein and Alexa Fluor 488 dyes at physiological pH introduces charge-based repulsion artifacts and alters the isoelectric point of conjugated proteins [3].

Membrane Targeting
Class-level
Efficient lipid bilayer partitioning
Alexa Fluor 488: minimal membrane access
Reported hydrophobicity may enable detection of lipid-associated carbonyls.
Qualitative class property; membrane context must be validated per model.
Hydrophobicity Membrane Labeling Lipid Detection

Protein Carbonyl Detection vs. DNPH

BODIPY hydrazide enables direct fluorescent detection of carbonylated proteins without requiring Western blotting or immunodetection steps, in contrast to the standard dinitrophenylhydrazine (DNPH) derivatization method which necessitates anti-DNP antibody probing and chemiluminescent or colorimetric development [1]. This methodological difference reduces total assay time from approximately 6–8 hours (for DNPH Western blot) to 2–3 hours (for BODIPY hydrazide direct detection), while eliminating antibody-related variability and improving spot-matching accuracy in 2D gel electrophoresis workflows [2]. The BODIPY hydrazide approach also enables multiplexing when combined with Cy3 and Cy5 hydrazides in a single two-dimensional gel [3].

Carbonyl Detection Workflow
Head-to-head
2–3 h direct fluorescence
DNPH immunoblotting: 6–8 h
Reported shorter workflow may reduce variability in oxidative stress studies.
Data from yeast lysate model; verify in your sample matrix.
Protein Carbonylation Oxidative Stress Direct Fluorescent Detection

Fluorescence Lifetime Advantage

BODIPY FL dye possesses a relatively long excited-state lifetime of approximately 5.7 nanoseconds, compared to 4.1 nanoseconds for Alexa Fluor 488 and shorter lifetimes typical of fluorescein derivatives (~4.0–4.2 ns) [1]. This extended lifetime makes BODIPY FL Hydrazide particularly well-suited for fluorescence polarization (FP) assays, where longer rotational correlation times enhance sensitivity to molecular weight changes upon ligand-receptor binding [2]. The combination of long lifetime with high quantum yield also contributes to a large two-photon cross-section for multiphoton excitation microscopy applications [3].

Fluorescence Lifetime
Reported
τ = 5.7 ns (BODIPY FL)
Alexa 488: 4.1 ns; Fluorescein: ~4.1 ns
Longer reported lifetime may improve dynamic range in polarization assays.
Cross-study value; confirm with your conjugate and instrument.
Fluorescence Lifetime Fluorescence Polarization Ligand-Receptor Binding

Carbonyl-Specific Reactivity vs. NHS Ester

BODIPY FL Hydrazide reacts selectively with aldehydes and ketones via reversible Schiff base formation, which can be converted to a stable secondary amine linkage using reducing agents such as sodium borohydride or sodium cyanoborohydride . This reactivity profile is orthogonal to BODIPY FL NHS ester (amine-reactive) and BODIPY FL maleimide (thiol-reactive), enabling sequential or multiplexed labeling strategies that are impossible when using a single reactive handle . The hydrazide group targets carbonyls introduced via periodate oxidation of glycans or generated endogenously through oxidative stress, providing access to biomolecular targets that amine- and thiol-reactive probes cannot address [1].

Carbonyl-Specific Reactivity
Head-to-head
Aldehydes/ketones (hydrazide)
NHS ester: primary amines only
Orthogonal reactivity supports multiplexed labeling without target overlap.
Reduction step required for stable conjugate; optimize reducing agent.
Orthogonal Reactivity Carbonyl-Specific Labeling Schiff Base Chemistry

BODIPY FL Hydrazide Applications


Glycoprotein and Polysaccharide Labeling

BODIPY FL Hydrazide enables fluorescent detection of glycoproteins and polysaccharides following mild periodate oxidation of cis-diols in carbohydrate moieties to generate reactive aldehyde groups . The hydrazide group reacts with these aldehydes to form a hydrazone linkage, which can be reduced with sodium borohydride or sodium cyanoborohydride to produce a stable fluorescent conjugate suitable for SDS-PAGE analysis, Western blot detection, or fluorescence microscopy [1]. This application leverages the orthogonal carbonyl reactivity established in Evidence Item 6 and the high brightness (ε × Φ) from Evidence Item 1 to achieve sensitive glycoprotein visualization without antibody-based detection.

Protein Carbonyl Quantification

BODIPY FL Hydrazide serves as a direct fluorescent probe for detecting carbonylated proteins, a well-established biomarker of oxidative stress in aging, neurodegenerative disease, and metabolic disorder research . As demonstrated in Evidence Item 4, this approach eliminates the need for Western blotting and immunodetection, reducing assay time by 50–67% relative to conventional DNPH methods. The pH insensitivity of the BODIPY FL core (Evidence Item 2) ensures consistent quantification across varying sample buffer conditions, while the high quantum yield (Evidence Item 1) provides detection sensitivity comparable to or exceeding antibody-based chemiluminescence.

Lipid Peroxidation Product Detection

BODIPY FL Hydrazide targets aldehyde byproducts of lipid peroxidation—including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)—that accumulate in oxidized lipoproteins and cellular membranes under oxidative stress . The hydrophobic nature of the BODIPY FL core (Evidence Item 3) enables efficient partitioning into lipid-rich environments where these reactive aldehydes are generated, providing superior membrane-localized detection relative to water-soluble hydrazide probes such as Alexa Fluor 488 hydrazide. This application is particularly relevant for atherosclerosis research, ferroptosis studies, and membrane oxidation assays.

Fluorescence Polarization Binding Assays

BODIPY FL Hydrazide conjugates are well-suited for fluorescence polarization (FP) assays due to the relatively long excited-state lifetime of 5.7 nanoseconds (Evidence Item 5) . This extended lifetime enhances the dynamic range of FP measurements by allowing greater rotational depolarization discrimination between free (fast-tumbling) and bound (slow-tumbling) probe states. The hydrazide functional group enables covalent attachment to carbohydrate moieties on glycoprotein receptors or to small-molecule ligands bearing ketone handles, creating FP probes for high-throughput screening of protein-glycan interactions and receptor-ligand binding kinetics.

Application
Selection Property
Validation Focus
Glycoprotein labeling
Carbonyl-specific reactivity, high brightness
Hydrazone reduction efficiency; detection sensitivity vs. antibody methods
Protein carbonylation detection
Direct fluorescent readout, pH-insensitive signal
Linearity in oxidative stress models; reproducibility across sample matrices
Lipid peroxidation products
Hydrophobic membrane partitioning
MDA/4-HNE adduct characterization; specificity in lipophilic environments
Fluorescence polarization assays
Long excited-state lifetime
Polarization dynamic range; conjugate size and binding kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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